molecular formula C19H24N4O3 B2560288 1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1172279-49-0

1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2560288
CAS No.: 1172279-49-0
M. Wt: 356.426
InChI Key: NZVBZJFOXCCWET-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridazinone family, characterized by a fused bicyclic core (pyrazole + pyridazinone) with a tert-butyl group at position 1 and a 3,5-dimethoxybenzyl substituent at position 4.

Properties

IUPAC Name

1-tert-butyl-6-[(3,5-dimethoxyphenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-12-16-10-20-23(19(2,3)4)17(16)18(24)22(21-12)11-13-7-14(25-5)9-15(8-13)26-6/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVBZJFOXCCWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic compound belonging to the class of pyrazolopyridazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C18H26N2O3C_{18}H_{26}N_2O_3. The structural features include a tert-butyl group and a dimethoxybenzyl moiety, which are crucial for its biological activity.

The biological activity of 1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has been linked to its ability to inhibit specific cellular pathways associated with cancer proliferation.

Key Mechanisms:

  • Inhibition of Tubulin Polymerization: Similar compounds have shown inhibition of tubulin polymerization, which is critical for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity: The presence of methoxy groups is associated with antioxidant properties that may mitigate oxidative stress in cells, thereby enhancing cell survival under stress conditions .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-150.2
HeLa0.15
MDA-MB-4680.25
A5490.3

Structure-Activity Relationship (SAR)

Studies on related compounds have highlighted the importance of substituents on the pyrazolo[3,4-d]pyridazine core in modulating biological activity.

Key Findings:

  • Dimethoxy Substitution: The presence of methoxy groups at the 3 and 5 positions of the benzyl ring enhances potency by improving lipophilicity and facilitating cellular uptake.
  • Tert-butyl Group: This bulky substituent contributes to the compound's stability and may influence receptor binding affinity.

Case Studies

Several studies have explored the biological activity of this compound in vivo and in vitro settings:

  • In Vitro Studies: In a study assessing various pyrazolo derivatives, the compound demonstrated IC50 values ranging from 0.15 µM to 0.3 µM against multiple cancer cell lines, indicating strong anticancer potential .
  • In Vivo Efficacy: Preliminary animal studies suggested that treatment with this compound resulted in reduced tumor growth in xenograft models, supporting its potential as an effective anticancer therapy.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

a. 1-(3-Chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

  • Key Differences: Substituents: 3-Chlorophenyl (electron-withdrawing) and 2-fluorobenzyl (meta-fluoro) vs. tert-butyl and 3,5-dimethoxybenzyl in the target compound.

b. 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Key Differences: Core Structure: Pyrimidinone (six-membered ring with two non-adjacent N atoms) vs. pyridazinone (two adjacent N atoms). Substituents: 4-Fluoro-2-hydroxyphenyl introduces hydrogen-bonding capacity, absent in the target compound’s dimethoxybenzyl group. Impact: Hydroxyl groups may improve solubility but increase susceptibility to oxidation .

Benzyl Group Substitution Patterns

a. 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • Key Differences: Core Structure: Tetrahydropyrimidine-2,4-dione (saturated ring) vs. pyrazolo-pyridazinone (aromatic). Benzyl Substitution: 3,4-Dimethoxy (asymmetric) vs. 3,5-dimethoxy (symmetrical). Impact: Symmetrical substitution in the target compound may reduce steric clashes and improve planarity, as evidenced by dihedral angles of ~88° in asymmetric analogs .

b. BAY607550 (2-(3,4-dimethoxybenzyl)-imidazo[5,1-f][1,2,4]triazin-4(3H)-one)

  • Key Differences: Core Structure: Imidazo-triazine vs. pyrazolo-pyridazinone. Benzyl Substitution: 3,4-Dimethoxy vs. 3,5-dimethoxy. Impact: 3,5-Dimethoxy groups may enhance π-π stacking due to symmetrical electron distribution, favoring interactions with flat aromatic residues in enzymes .

Data Table: Structural and Electronic Comparison

Compound Core Structure Key Substituents Electronic Effects Potential Biological Impact
Target Compound Pyrazolo-pyridazinone 1-tert-butyl, 6-(3,5-dimethoxy) Electron-donating (methoxy) Enhanced lipophilicity, stability
1-(3-Chlorophenyl)-6-(2-fluorobenzyl) [2] Pyrazolo-pyridazinone 3-Cl, 2-F Electron-withdrawing Polar interactions, reduced stability
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)[4] Pyrazolo-pyrimidinone 4-F, 2-OH H-bond donor (OH) Improved solubility, oxidative risk
BAY607550 [6] Imidazo-triazine 3,4-dimethoxybenzyl Moderate electron-donation Balanced π-π stacking

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazolo-pyridazine derivatives typically involves cyclocondensation reactions. For example, refluxing precursors (e.g., substituted pyrazoles and aldehydes) in toluene with trifluoroacetic acid (TFA) as a catalyst (0.57 mmol TFA per 100 mg precursor) under inert conditions yields target compounds. Reaction optimization includes adjusting molar ratios, catalyst loading (e.g., 30 mol% TFA), and reflux duration (12–24 hours) to improve yields .

Q. How can NMR and UV/IR spectroscopy be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Analyze chemical shifts for tert-butyl protons (δ ~1.4 ppm), dimethoxybenzyl aromatic protons (δ ~6.5–7.0 ppm), and pyridazine ring protons (δ ~8.0–9.0 ppm). Integration ratios validate substituent stoichiometry .
  • UV/IR : Characterize π→π* transitions (UV λmax ~270–300 nm) and carbonyl stretches (IR ~1680–1700 cm⁻¹) to confirm the pyridazinone core and substituents .

Q. What are the stability considerations for this compound under varying thermal and solvent conditions?

  • Methodological Answer : Thermal stability can be assessed via differential scanning calorimetry (DSC). Pyridazinones often decompose above 300°C, but decomposition intermediates (e.g., tert-butyl fragments) may form at lower temperatures in polar aprotic solvents like DMF. Storage in anhydrous toluene or dichloromethane at –20°C is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR).
  • Docking Software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS3e) to simulate ligand-receptor binding.
  • Validation : Compare docking scores (ΔG < –8 kcal/mol) with known inhibitors and validate via MD simulations (100 ns trajectories) to assess binding stability .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Degradation Studies : Use OECD 308 guidelines to measure biodegradation in water-sediment systems under aerobic/anaerobic conditions. Monitor via LC-MS/MS for parent compound and metabolites (e.g., demethylated derivatives).
  • Ecotoxicity : Conduct algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays (LC50 determination) .

Q. How can analytical challenges in quantifying trace impurities (e.g., residual solvents) be addressed?

  • Methodological Answer :

  • HPLC Method : Use a C18 column with a pH 6.5 ammonium acetate buffer (15.4 g/L) and acetonitrile gradient (5–95% over 30 minutes). Detect residuals (e.g., toluene, DMF) via UV at 254 nm.
  • Validation : Ensure limits of detection (LOD < 0.1 ppm) meet ICH Q3C guidelines .

Q. What strategies resolve contradictions in reported synthetic yields for pyrazolo-pyridazine derivatives?

  • Methodological Answer :

  • DoE Approach : Apply a Box-Behnken design to test variables (temperature, catalyst loading, solvent purity). For example, increasing TFA from 20 to 40 mol% may improve yields by 15–20% but risks side reactions.
  • Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., dimerization) and adjust stoichiometry accordingly .

Q. What advanced purification techniques enhance enantiomeric purity for chiral analogs of this compound?

  • Methodological Answer :

  • Chiral HPLC : Employ a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Crystallization : Use solvent-antisolvent pairs (e.g., ethanol/water) to isolate diastereomeric salts .

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